2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to a trichlorinated thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid typically involves the acylation of benzoic acid derivatives with trichlorinated thiophene compounds. The reaction is often carried out under acidic or basic conditions, using catalysts such as Lewis acids to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the chlorination of thiophene followed by acylation with benzoic acid derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: Halogen atoms in the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Thienylcarbonyl)benzoic acid: Similar structure but lacks the trichlorination on the thiophene ring.
2,3,5-Trichlorobenzoic acid: Contains a trichlorinated benzoic acid moiety but lacks the thiophene ring.
Uniqueness
2-[(3,4,5-Trichloro-2-thienyl)carbonyl]benzoic acid is unique due to the presence of both a trichlorinated thiophene ring and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
97268-16-1 |
---|---|
Molekularformel |
C12H5Cl3O3S |
Molekulargewicht |
335.6 g/mol |
IUPAC-Name |
2-(3,4,5-trichlorothiophene-2-carbonyl)benzoic acid |
InChI |
InChI=1S/C12H5Cl3O3S/c13-7-8(14)11(15)19-10(7)9(16)5-3-1-2-4-6(5)12(17)18/h1-4H,(H,17,18) |
InChI-Schlüssel |
LMUZDDUDVUCJON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C(=C(S2)Cl)Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.